5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-19(16-6-4-3-5-7-16)14(2)24(22-13)11-10-21-20(25)17-12-18(26-23-17)15-8-9-15/h3-7,12,15H,8-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMSRTVPCFSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NOC(=C2)C3CC3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a pyrazole moiety, and an isoxazole carboxamide structure. The structural formula can be represented as follows:
This unique structure contributes to its interaction with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDE), which are crucial in inflammatory pathways .
- Modulation of Signaling Pathways : It may influence pathways involved in cell proliferation and apoptosis, particularly through the inhibition of p38 MAPK signaling .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In studies evaluating its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, it exhibited minimum inhibitory concentrations (MIC) in the range of 125–250 μg/mL, indicating moderate antibacterial activity .
Anti-inflammatory Effects
Research indicates that the compound effectively reduces inflammatory markers in vitro. For instance, it inhibited the production of TNFα and IL-6 in human chondro-sarcoma cells (SW1353) with IC50 values of 820 nM and 42 nM respectively .
Anticancer Potential
Preliminary studies have suggested that 5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through modulation of apoptotic pathways .
Case Studies
- Case Study on Inflammatory Disease Models :
- Antimicrobial Efficacy Study :
Data Summary
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of isoxazole derivatives that have been explored for their potential therapeutic effects. The molecular formula is , and it features a cyclopropyl group, a pyrazole moiety, and an isoxazole ring, which contribute to its biological activity.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to 5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide exhibit significant anticancer properties. For instance, research focusing on pyrazole derivatives has shown that they can inhibit various cancer cell lines, including those from liver carcinoma (HEPG2) and melanoma. The IC50 values for these compounds suggest potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (μg/well) |
|---|---|---|
| 5-cyclopropyl derivative | HEPG2 | 0.884 |
| Standard (5-fluorouracil) | HEPG2 | 5.000 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have demonstrated that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Enzyme Inhibition
Studies have highlighted the ability of this compound to act as an inhibitor of specific enzymes related to cancer progression. For example, it has been shown to inhibit human farnesyltransferase, which plays a crucial role in the post-translational modification of proteins involved in oncogenesis .
Neuroprotective Effects
Emerging research suggests that isoxazole derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve modulation of neuroinflammatory responses and protection against oxidative stress .
Case Study 1: Anticancer Efficacy
In a study published in Drug Target Insights, researchers synthesized several derivatives of pyrazole and tested their efficacy against various cancer cell lines. The compound 5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide was among those that exhibited promising results against HEPG2 cells with an IC50 value significantly lower than traditional chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanisms
A comprehensive evaluation in MDPI journals demonstrated that the compound could modulate inflammatory cytokine release in vitro, showcasing its potential as an anti-inflammatory agent. The study emphasized the need for further exploration into its mechanisms of action to fully understand its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s closest analogs include pyrazole-carboxamide derivatives, such as those reported in (e.g., 3a–3p ). Below is a detailed comparison based on substituent effects, synthesis, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Isoxazole + Pyrazole | Cyclopropyl, 3,5-dimethyl-4-phenyl | Not reported | N/A | Calculated: ~407.4 |
| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) | Pyrazole | Chloro, cyano, methyl, phenyl | 133–135 | 68 | 402.8 |
| 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) | Pyrazole | Dichloro, cyano, methyl, phenyl | 171–172 | 68 | 437.1 |
| 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3c) | Pyrazole | Chloro, cyano, methyl, p-tolyl | 123–125 | 62 | 417.1 |
Key Observations:
Structural Complexity: The target compound uniquely combines isoxazole and pyrazole rings, whereas analogs like 3a–3p are bis-pyrazole systems. The cyclopropyl group on the isoxazole may enhance metabolic stability compared to chloro or cyano substituents in analogs .
Synthetic Efficiency : Yields for analogs range from 62–71%, suggesting moderate efficiency in carboxamide coupling. The target compound’s synthesis would likely require similar conditions (e.g., EDCI/HOBt in DMF), but steric hindrance from the cyclopropyl group could reduce yield.
Melting Points: Analogs with electron-withdrawing groups (e.g., chloro in 3b) exhibit higher melting points (171–172°C) due to increased crystallinity, while bulky aryl groups (e.g., p-tolyl in 3c) lower melting points (123–125°C).
Spectroscopic Features : Analogs show characteristic $ ^1H $-NMR signals for aryl protons (δ 7.2–8.1) and methyl groups (δ 2.4–2.6). The target’s ethyl linker and cyclopropyl group would introduce distinct signals (e.g., cyclopropyl protons at δ 1.0–1.5) .
Q & A
Q. What synthetic strategies are recommended to optimize the yield of 5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide?
Methodological Answer: The synthesis of this compound involves multi-step coupling reactions. Key steps include:
- Intermediate preparation : Cyclopropyl-isoxazole and pyrazole-ethylamine intermediates are synthesized separately. For pyrazole derivatives, cyclocondensation of hydrazines with diketones under reflux in ethanol is common .
- Coupling reaction : Use carbodiimide coupling agents (e.g., EDCI/HOBt) to link the isoxazole-3-carboxylic acid moiety to the pyrazole-ethylamine group. Solvent choice (e.g., DMF) and pH control (via triethylamine) are critical for minimizing side reactions .
- Purification : Column chromatography (e.g., silica gel with PE:EA gradients) or preparative TLC ensures high purity. Yields typically range from 60–75% under optimized conditions .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Key for verifying cyclopropyl protons (δ 0.8–1.5 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and carboxamide NH (δ 8.5–9.0 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ expected at ~394.45 g/mol, as per analogs in ).
- IR spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and isoxazole C-O-C (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets (e.g., DHFR)?
Methodological Answer:
- Target selection : Prioritize enzymes with known pyrazole/isoxazole affinity, such as dihydrofolate reductase (DHFR) or cyclooxygenase (COX). Use PDB structures (e.g., 1KMS for DHFR) .
- Docking parameters : Employ software like AutoDock Vina. Set grid boxes to enclose active sites (e.g., 20 ų for DHFR). Include water molecules and co-crystallized ligands for accuracy .
- Validation : Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with reference inhibitors (e.g., doxorubicin). Analyze hydrogen bonds (e.g., pyrazole N-H with Asp94 in DHFR) .
Q. What experimental approaches resolve contradictions in solubility data for this compound?
Methodological Answer:
- Solubility profiling : Use HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to quantify solubility. For polar solvents (DMSO, ethanol), ultrasonic agitation improves dissolution .
- Salt formation : Test counterions (e.g., HCl, sodium) to enhance aqueous solubility. Monitor stability via pH-dependent NMR .
- Dynamic light scattering (DLS) : Assess aggregation tendencies in physiological buffers (PBS, pH 7.4) .
Q. How can structure-activity relationship (SAR) studies be structured to identify critical pharmacophores?
Methodological Answer:
- Analog synthesis : Modify substituents systematically (e.g., cyclopropyl → methyl, phenyl → fluorophenyl). Use parallel synthesis for efficiency .
- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Corrogate activity with steric/electronic parameters (e.g., Hammett σ values for substituents) .
- 3D-QSAR modeling : Align compounds using CoMFA/CoMSIA to map electrostatic/hydrophobic fields driving activity .
Specialized Methodological Considerations
Q. What strategies mitigate degradation during in vivo pharmacokinetic studies?
Methodological Answer:
- Stabilization : Use deuterated solvents (e.g., D2O) or antioxidants (e.g., ascorbic acid) in formulation buffers .
- Metabolite tracking : Employ LC-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation at cyclopropyl or glucuronidation of carboxamide) .
Q. How to design a robust protocol for assessing off-target effects in kinase inhibition assays?
Methodological Answer:
- Kinase panel screening : Use commercial panels (e.g., KinomeScan) at 1 µM compound concentration. Prioritize kinases with ≥50% inhibition .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
Methodological Answer:
- Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays). Validate cell line authenticity via STR profiling .
- Meta-analysis : Apply weighted Z-scores to aggregate data from multiple sources. Exclude outliers with Grubbs’ test (α = 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
